molecular formula C12H11F6N B15251810 5,7-Bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

5,7-Bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B15251810
M. Wt: 283.21 g/mol
InChI Key: ZTNOXXFRYIJVMK-UHFFFAOYSA-N
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Description

5,7-Bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorine-containing organic compound It is characterized by the presence of two trifluoromethyl groups attached to a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the introduction of trifluoromethyl groups into a naphthalene derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, starting with 3,5-Bis(trifluoromethyl)aniline, the compound can be synthesized through a series of reactions involving hydrogenation and cyclization under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

5,7-Bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)aniline: A precursor in the synthesis of 5,7-Bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine.

    5,7-Bis(trifluoromethyl)-4-quinolinol: Another fluorinated compound with similar structural features.

Uniqueness

This compound is unique due to its tetrahydronaphthalene backbone, which imparts specific chemical and physical properties.

Properties

Molecular Formula

C12H11F6N

Molecular Weight

283.21 g/mol

IUPAC Name

5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H11F6N/c13-11(14,15)6-4-8-7(2-1-3-10(8)19)9(5-6)12(16,17)18/h4-5,10H,1-3,19H2

InChI Key

ZTNOXXFRYIJVMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

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